Diethyl (2-nitroethyl)phosphonate
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Overview
Description
Diethyl (2-nitroethyl)phosphonate is an organophosphorus compound with the chemical formula C6H14NO5P It is a phosphonate ester that contains a nitroethyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-nitroethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-nitroethanol in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and cost-effectiveness. The use of catalysts and advanced purification techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-nitroethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl phosphonates.
Scientific Research Applications
Diethyl (2-nitroethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl (2-nitroethyl)phosphonate involves its interaction with molecular targets through its nitro and phosphonate functional groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: Lacks the nitro group and has different reactivity and applications.
Diethyl (2-bromoethyl)phosphonate: Contains a bromo group instead of a nitro group, leading to different chemical properties and uses.
Diethyl (thiophen-2-ylmethyl)phosphonate: Contains a thiophenyl group, used as an electrolyte additive in high voltage batteries.
Uniqueness
Diethyl (2-nitroethyl)phosphonate is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications in organic synthesis, medicinal chemistry, and materials science .
Properties
CAS No. |
73084-26-1 |
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Molecular Formula |
C6H14NO5P |
Molecular Weight |
211.15 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-nitroethane |
InChI |
InChI=1S/C6H14NO5P/c1-3-11-13(10,12-4-2)6-5-7(8)9/h3-6H2,1-2H3 |
InChI Key |
UTXPERVTEWGQMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC[N+](=O)[O-])OCC |
Origin of Product |
United States |
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